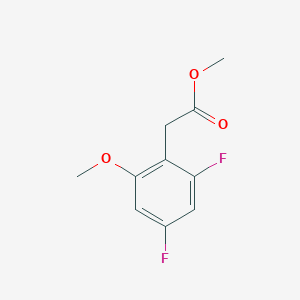

Methyl 2,4-difluoro-6-methoxyphenylacetate

Description

Properties

IUPAC Name |

methyl 2-(2,4-difluoro-6-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-14-9-4-6(11)3-8(12)7(9)5-10(13)15-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYVBMJHVWEFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2,4-Difluoro-6-Methoxyphenylacetic Acid

One of the most straightforward methods involves esterification of the corresponding carboxylic acid:

- Procedure: The 2,4-difluoro-6-methoxyphenylacetic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Reaction Conditions: Reflux in methanol for several hours (typically 4–12 hours) ensures complete conversion.

- Purification: The ester is isolated by extraction and purified by distillation or recrystallization.

Synthesis via Halogenated Precursors and Nucleophilic Substitution

- Step 1: Starting from 2,4-difluorophenol, selective methylation at the 6-position hydroxy group is performed using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).

- Step 2: Introduction of the phenylacetate side chain can be achieved via a Friedel–Crafts-type acylation or via a halogenated intermediate followed by nucleophilic substitution with methyl bromoacetate.

- Step 3: Final esterification or transesterification steps yield the methyl ester.

Advanced Arylation Strategies

Recent literature reports the use of Friedel–Crafts-type arylation to convert alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-diaryl esters, a method that could be adapted for the synthesis of methyl 2,4-difluoro-6-methoxyphenylacetate derivatives by:

- Generating the corresponding diazoesters.

- Reacting with diphenyl phosphate intermediates.

- Direct arylation with electron-rich arenes under mild conditions without the need for strong acid activation.

This method offers a route to complex substituted phenylacetates with high regioselectivity and functional group tolerance.

- Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 2,4-difluoro-6-methoxyphenylacetic acid | Methanol, H2SO4 or p-TsOH | Reflux in methanol, 4–12 hours | Simple, high yield | Requires pure acid precursor |

| Methylation + Nucleophilic Substitution | 2,4-difluorophenol, methyl iodide | K2CO3, acetone, methyl bromoacetate | Room temp to reflux, several hours | Selective substitution | Multi-step, moderate complexity |

| Friedel–Crafts-type Arylation | Alkyl diazoesters, diphenyl phosphate | Arenes, mild conditions | Mild, no strong acid activation | High regioselectivity, scalable | Requires specialized reagents |

- Esterification of phenylacetic acids bearing fluorine and methoxy substituents is well-documented as a reliable route to methyl esters with good yields and purity.

- Selective methylation of phenols in the presence of electron-withdrawing fluorine atoms requires careful control of reaction conditions to avoid poly-substitution or side reactions.

- The Friedel–Crafts-type arylation strategy reported recently (2023) provides a novel, efficient method to access α,α-diaryl esters, which can be adapted for this compound synthesis, especially when complex substitution patterns are desired.

- Industrial synthesis likely favors esterification routes due to their simplicity and scalability, while advanced arylation methods are more suited for research and development phases.

The preparation of this compound can be effectively achieved through classical esterification of the corresponding acid or via multi-step synthesis involving selective methylation and nucleophilic substitution. Emerging arylation methodologies offer promising alternatives for complex derivatives. Selection of the method depends on the availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-6-methoxyphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: 2,4-difluoro-6-methoxybenzoic acid, 2,4-difluoro-6-methoxyacetophenone

Reduction: 2,4-difluoro-6-methoxyphenylmethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2,4-difluoro-6-methoxyphenylacetate finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-6-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Substituent Effects on Reactivity and Stability Fluorine vs. Bromine: Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to bromine, which increases molecular weight and steric bulk. For example, Ethyl 2,4-dibromo-6-fluorophenylacetate (354.99 g/mol) is heavier and less metabolically labile than its fluorinated counterparts . Methoxy (-OCH₃) vs.

Ester Group Influence

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 2,4-difluoro-6-methoxyphenylacetate) exhibit higher molecular weights and lipophilicity, which may prolong half-life in biological systems compared to methyl esters . Methyl esters, however, are generally more volatile, as seen in Methyl phenylacetate (boiling point: 218°C) .

Applications

- Pharmaceuticals : Fluorinated methyl esters like this compound are prioritized for drug intermediates due to their balance of stability and bioavailability .

- Agrochemicals : Brominated analogues (e.g., Ethyl 2,4-dibromo-6-fluorophenylacetate) are utilized in pesticide synthesis, where bulkier substituents enhance target binding .

Research Findings and Industrial Relevance

- Synthetic Utility: Fluorinated phenylacetates are synthesized via esterification under acidic conditions, as demonstrated in the preparation of 2,4-dichlorophenoxy acetate (), highlighting scalable methodologies for analogous compounds .

- Purity Standards : High-purity methyl esters (NLT 98%) are critical in pharmaceuticals, as emphasized by MolCore’s production of Methyl 2,4-difluoro-6-methylphenylacetate under ISO-certified processes .

- Thermal Properties: Methyl esters generally exhibit lower boiling points than ethyl analogues, though fluorination can reduce volatility compared to non-fluorinated esters like Methyl phenylacetate .

Biological Activity

Methyl 2,4-difluoro-6-methoxyphenylacetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10F2O3

- Molecular Weight : 220.18 g/mol

The presence of fluorine atoms in its structure enhances its reactivity and binding affinity to various biological targets, which is crucial for its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. Its fluorinated structure may enhance binding affinity, allowing for more effective inhibition.

- Receptor Modulation : It may also interact with various receptors, potentially modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating a mechanism that may benefit conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A study conducted by researchers assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Streptococcus pyogenes | 75 µg/mL |

| Escherichia coli | 100 µg/mL |

Study on Anti-inflammatory Activity

In another study focusing on inflammatory responses, this compound was shown to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential role as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 450 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,4-difluoro-6-methoxyphenylacetate, and how do fluorine substituents influence reaction conditions?

- Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid with methanol using concentrated sulfuric acid as a catalyst under reflux (4–6 hours). Fluorine substituents, being electron-withdrawing, may slow esterification kinetics, necessitating extended reaction times or elevated temperatures (e.g., 80–90°C). Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization from ethanol or methanol .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- 1H/19F NMR : To verify substituent positions and ester group integration.

- HPLC : For purity assessment (≥95% by area normalization under reverse-phase conditions).

- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., EI-MS for fragmentation patterns).

Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) is advised for validation .

Q. What storage conditions are optimal for this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, amber glass containers to minimize hydrolysis and photodegradation. Pre-purge containers with inert gas (N2/Ar) to reduce oxidative side reactions .

Advanced Research Questions

Q. How can synthesis yields be optimized when steric hindrance from methoxy and fluorine groups impedes reactivity?

- Methodological Answer : Strategies include:

- Microwave-Assisted Synthesis : Enhances reaction rates by reducing activation energy (e.g., 100°C, 30 minutes).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or ionic liquids to improve regioselectivity.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. How should researchers resolve contradictions in reported physical data (e.g., melting points, spectral peaks)?

- Methodological Answer :

- Reproduce Synthesis : Ensure identical conditions (e.g., reagent ratios, reflux time) to isolate discrepancies.

- Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point analysis.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What mechanistic insights govern the reactivity of this ester in nucleophilic acyl substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Monitor kinetics via in-situ FTIR or conduct Hammett studies to quantify substituent effects. For regioselective transformations (e.g., amidations), employ low-temperature conditions (−20°C) to stabilize intermediates .

Q. How can researchers design experiments to assess the compound’s potential as a bioactive intermediate?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying fluorine positions) and test against target enzymes.

- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC50 determination).

- Metabolic Stability : Evaluate hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.